molecular formula C26H23FN4O3S2 B2636838 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1189971-94-5

2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2636838
CAS RN: 1189971-94-5
M. Wt: 522.61
InChI Key: JIJATHRLRIPXEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reagents, and conditions for each step .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This includes properties like boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide have been extensively studied for their antimicrobial properties. Specifically, certain thienopyrimidine derivatives have shown significant antibacterial potency against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia. They also demonstrated notable antifungal potency against strains including A. flavus, A. niger, P. marneffei, and C. albicans (Kerru et al., 2019).

Antitumor Activity

These compounds have also been evaluated for their potential as antitumor agents. Studies show that certain derivatives display potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines including the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116) (Hafez & El-Gazzar, 2017).

Inhibitory Activity

These derivatives have been studied for their inhibitory activity against key biological enzymes. For example, certain compounds have been designed, synthesized, and evaluated as inhibitors of dihydrofolate reductase and thymidylate synthase, showing promising results as potential antitumor agents (Gangjee et al., 2005). Another study highlights the dual inhibitory activity of these compounds against both human dihydrofolate reductase and human thymidylate synthase, emphasizing their potential as potent antitumor agents (Gangjee et al., 2009).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3S2/c1-16(32)30-12-11-20-21(14-30)36-24-23(20)25(34)31(13-17-5-3-2-4-6-17)26(29-24)35-15-22(33)28-19-9-7-18(27)8-10-19/h2-10H,11-15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJATHRLRIPXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

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